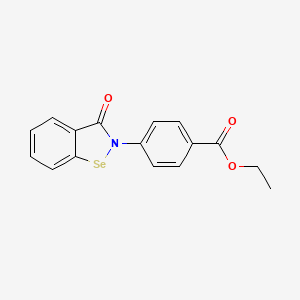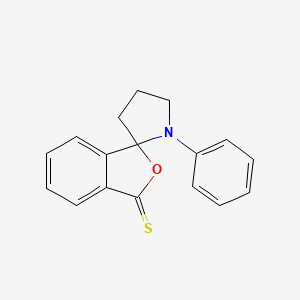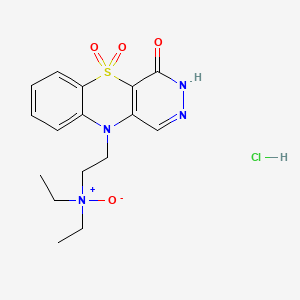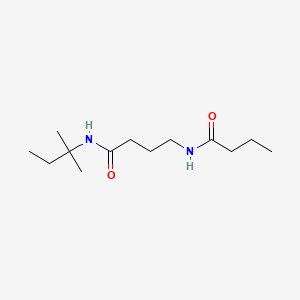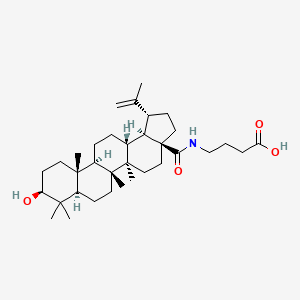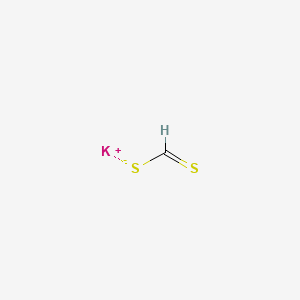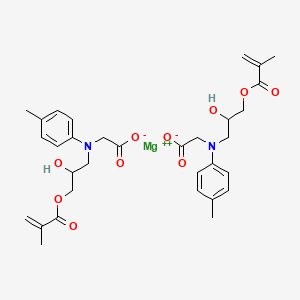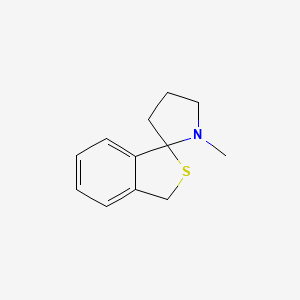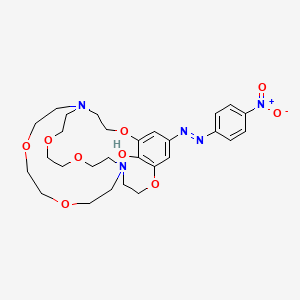![molecular formula C44H89ClN2O4 B15184695 [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 93981-10-3](/img/structure/B15184695.png)
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a complex organic compound with the molecular formula C44H89ClN2O4 and a molecular weight of 745.64 g/mol. This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride typically involves the esterification of 2-hydroxypropyl dimethylamine with octadecanoic acid, followed by the quaternization of the resulting ester with 3-aminopropyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process. The quaternization step is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Quaternary ammonium derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.
Biology
In biological research, it is used as a transfection agent to introduce nucleic acids into cells. Its ability to form complexes with DNA and RNA makes it valuable in gene therapy and molecular biology studies.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, it is used in the formulation of personal care products such as shampoos and conditioners due to its conditioning properties. It is also used in the production of emulsions and dispersions.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound’s hydrophobic tails insert into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment, leading to membrane disruption or fusion. This property is particularly useful in drug delivery and transfection applications.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-[(1-oxooctyl)oxy]propyl decanoate: Similar in structure but with shorter alkyl chains.
Other quaternary ammonium compounds: These include compounds like benzalkonium chloride, which also have antimicrobial properties.
Uniqueness
What sets [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride apart is its specific combination of long hydrophobic chains and a quaternary ammonium center, providing unique surfactant and biological properties.
Properties
CAS No. |
93981-10-3 |
|---|---|
Molecular Formula |
C44H89ClN2O4 |
Molecular Weight |
745.6 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C44H88N2O4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-43(48)45-38-35-39-46(3,4)40-42(47)41-50-44(49)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h42,47H,5-41H2,1-4H3;1H |
InChI Key |
GLKMYDGRQJPSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


